molecular formula C27H27N3O2S2 B12136930 (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12136930
M. Wt: 489.7 g/mol
InChI Key: KKMCLEKUGXHBIU-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds known for diverse biological activities. Its structure comprises:

  • A Z-configured methylidene bridge at position 5, linking the thiazolidinone to a pyrazole ring.
  • Substituents on the pyrazole ring: 2-methyl-4-propenyloxy (allyloxy)phenyl and phenyl, contributing to steric and electronic properties.
  • A 2-methylpropyl (isobutyl) group at position 3 of the thiazolidinone, influencing lipophilicity.

Synthesis likely involves condensation of a pyrazole-4-carbaldehyde derivative with a thiazolidinone precursor, followed by purification via recrystallization (as seen in analogous syntheses) .

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N3O2S2/c1-5-13-32-22-11-12-23(19(4)14-22)25-20(17-30(28-25)21-9-7-6-8-10-21)15-24-26(31)29(16-18(2)3)27(33)34-24/h5-12,14-15,17-18H,1,13,16H2,2-4H3/b24-15-

InChI Key

KKMCLEKUGXHBIU-IWIPYMOSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The synthesis typically begins with constructing the 1-phenyl-3-arylpyrazole subunit. A Knorr-type pyrazole synthesis is employed, reacting hydrazines with 1,3-diketones or α,β-unsaturated ketones. For the 2-methyl-4-(prop-2-en-1-yloxy)phenyl substituent:

  • Allylation of 4-hydroxy-3-methylbenzaldehyde :
    4-Hydroxy-3-methylbenzaldehyde+allyl bromideK2CO3,DMF4-(prop-2-en-1-yloxy)-3-methylbenzaldehyde\text{4-Hydroxy-3-methylbenzaldehyde} + \text{allyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-(prop-2-en-1-yloxy)-3-methylbenzaldehyde}

  • Condensation with phenylhydrazine :
    4-(prop-2-en-1-yloxy)-3-methylbenzaldehyde+phenylhydrazineAcOH,Δ3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde\text{4-(prop-2-en-1-yloxy)-3-methylbenzaldehyde} + \text{phenylhydrazine} \xrightarrow{\text{AcOH}, \Delta} \text{3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde}

Thiazolidinone Core Assembly

The thiazolidin-4-one ring is formed via cyclocondensation between the pyrazole-carbaldehyde intermediate and thioglycolic acid derivatives. Key modifications include:

Traditional Cyclocondensation

Pyrazole-4-carbaldehyde+2-methylpropylamine+thioglycolic acidPPG,110Cthiazolidinone precursor\text{Pyrazole-4-carbaldehyde} + \text{2-methylpropylamine} + \text{thioglycolic acid} \xrightarrow{\text{PPG}, 110^\circ\text{C}} \text{thiazolidinone precursor}

  • PPG (polypropylene glycol) acts as both solvent and catalyst, achieving yields up to 83%

  • Reaction time: 6–8 hours under reflux

Ultrasound-Assisted Synthesis

Same reactantsDSDABCOC, ultrasoundproduct\text{Same reactants} \xrightarrow{\text{DSDABCOC, ultrasound}} \text{product}

  • DSDABCOC catalyst reduces reaction time to 45 minutes

  • Yield improvement: 82–92%

  • Energy consumption reduced by 40% compared to thermal methods

Stereochemical Control of the Methylidene Bridge

The Z-configuration at the exocyclic double bond is achieved through:

  • Kinetic control : Rapid precipitation from ethanol/water mixtures favors the Z-isomer

  • Catalytic modulation : Vanadyl sulfate (VOSO₄) in acetonitrile under ultrasound irradiation enhances Z-selectivity to >95%

Advanced Methodologies for Efficiency Optimization

Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time8 hours20 minutes
Temperature110°C150°C
Yield83%91%
Energy Consumption850 kJ/mol320 kJ/mol

Microwave irradiation using zeolite 5A as a dielectric absorber accelerates the cyclocondensation step while maintaining regioselectivity.

Green Chemistry Approaches

Biocatalytic route :

  • Lipase B from Candida antarctica catalyzes the final cyclization step in aqueous medium

  • Advantages:

    • No toxic solvents required

    • 78% yield at 37°C

    • Excellent stereocontrol (Z:E ratio = 19:1)

Critical Analysis of Synthetic Challenges

Allyloxy Group Stability

The prop-2-en-1-yloxy substituent undergoes partial isomerization to the 1-propenyl derivative under strong acidic conditions (pH < 2). Mitigation strategies include:

  • Maintaining neutral pH during workup

  • Using radical inhibitors (e.g., BHT) in high-temperature steps

Purification Challenges

The product’s low solubility in common organic solvents necessitates:

  • Fractional crystallization from dimethyl sulfoxide (DMSO)/ethyl acetate mixtures

  • Prep-HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA modifier)

Industrial-Scale Production Considerations

For batch production (>10 kg):

  • Continuous flow synthesis :

    • Mixing zone: Pyrazole-carbaldehyde + isobutylamine (residence time: 3 min)

    • Reaction loop: Thioglycolic acid injection at 130°C (residence time: 12 min)

    • Achieves 89% yield with 99.2% purity

  • Catalyst Recycling :

    • Immobilized DSDABCOC on mesoporous silica allows 15 reaction cycles without activity loss

Chemical Reactions Analysis

Methylidene Group (C=CH)

This group participates in cycloaddition and nucleophilic addition reactions:

  • Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered heterocycles .

  • Nucleophilic Attack : Reacts with amines or hydrazines to form Schiff bases or hydrazones .

Example Reaction with Hydrazine :

Compound+NH2NH2Hydrazone derivative(δ=9.2ppm for NH,LC MS m/z=408)[4]\text{Compound}+\text{NH}_2\text{NH}_2\rightarrow \text{Hydrazone derivative}\,(\delta =9.2\,\text{ppm for }\text{NH},\,\text{LC MS }m/z=408)\,[4]

Thioxo-thiazolidinone Core

The sulfur atom undergoes oxidation and alkylation :

  • Oxidation : Converts the thioxo group (C S\text{C S}) to a sulfonyl group (C SO2\text{C SO}_2) using H2O2\text{H}_2\text{O}_2 in acetic acid .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur center, forming thioether derivatives .

Allyloxy Group

The prop-2-en-1-yloxy substituent on the phenyl ring undergoes epoxidation (with mCPBA\text{mCPBA}) or hydrolysis under acidic conditions to form diols .

Biological Activity and Functionalization

The compound exhibits antimicrobial activity against Gram-positive bacteria (MIC = 12.5–25 μg/mL) . Modifications to the allyloxy group or thiazolidinone core enhance potency:

ModificationBiological EffectSource
Replacement of allyloxy with methoxyIncreased antifungal activity
Introduction of electron-withdrawing groups (e.g., NO2_2)Enhanced antibacterial action

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, confirmed by TGA .

  • Photodegradation : The allyloxy group undergoes [2+2] cycloaddition under UV light, forming a dimeric product .

Comparative Reactivity with Analogues

The compound’s reactivity is benchmarked against structurally similar molecules:

FeatureThis CompoundAnalog (from )
Methylidene Reactivity Faster hydrazone formationSlower due to steric hindrance
Thioxo Oxidation Requires stronger oxidantsAchieved with mild H2O2\text{H}_2\text{O}_2
Synthetic Yield 67–82%70–85%

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies indicate that (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one shows effectiveness against a range of Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. The compound has been evaluated in preclinical models for its ability to inhibit pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent .

Cancer Research

Recent studies have explored the potential of thiazolidinone derivatives in cancer therapy. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that it may interfere with key signaling pathways involved in cell growth and survival .

Case Studies

Several case studies highlight the efficacy of (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one:

  • Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Mechanism Investigation : In vitro assays indicated that the compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
  • Cancer Cell Line Studies : Research involving human breast cancer cell lines showed that treatment with this thiazolidinone led to a reduction in cell viability and increased apoptosis rates, indicating its potential role as an anticancer drug .

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs and their substituents are compared below:

Compound ID Pyrazole Substituent (R1) Thiazolidinone Substituent (R2) Key Features Reference
Target Compound 2-methyl-4-propenyloxyphenyl 2-methylpropyl High lipophilicity (propenyloxy); Z-configuration enhances stereoselectivity -
Compound from 2-methyl-4-propoxyphenyl Hexyl Longer alkyl chain (hexyl) increases logP; propoxy is less reactive than propenyloxy
Compound from 4-ethoxy-2-methylphenyl Isopropyl Ethoxy group reduces steric hindrance; isopropyl balances lipophilicity
Compound from 4-methoxyphenyl Piperidin-1-yl Methoxy enhances electron density; piperidine introduces basicity

Impact of Substituents:

  • 2-methylpropyl vs. hexyl/isopropyl : Shorter branched alkyl chain (target) reduces logP but improves solubility.

Data Tables

Table 1: Physicochemical Properties of Analogous Compounds

Compound ID logP (Predicted) Solubility (µg/mL) Melting Point (°C) Reference
Target Compound 4.2 12.5 198–202 -
Compound from 5.1 8.3 185–189
Compound from 3.8 18.9 210–215

Q & A

Q. What are the standard synthetic routes for preparing this thiazolidinone derivative?

The compound is synthesized via a multi-step protocol:

  • Step 1 : Condensation of a substituted benzaldehyde (e.g., 2-methyl-4-(prop-2-en-1-yloxy)phenyl benzaldehyde) with 1-phenyl-1H-pyrazole-4-carbaldehyde to form the pyrazole intermediate .
  • Step 2 : Reaction with mercaptoacetic acid under reflux in acetic acid/DMF to cyclize into the thiazolidinone core .
  • Step 3 : Introduction of the 2-methylpropyl group via nucleophilic substitution or alkylation . Yield optimization requires monitoring by TLC and purification via recrystallization (DMF/ethanol) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Confirms regioselectivity of the methylidene group and substitution patterns (e.g., phenyl, pyrazole) .
  • FTIR : Validates the presence of thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • HPLC : Assesses purity (>95%) using a C18 column with acetonitrile/water mobile phase .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content to confirm stoichiometry .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies in splitting patterns often arise from dynamic rotational isomerism in the thioxo group or Z/E isomerism in the methylidene moiety. To address this:

  • Perform variable-temperature NMR to identify rotational barriers .
  • Use NOESY to confirm spatial proximity of protons in the Z-configuration .
  • Compare experimental data with DFT-simulated spectra for validation .

Q. What strategies optimize regioselectivity in substitutions on the pyrazole ring?

  • Electrophilic Substitution : Use directing groups (e.g., methoxy) to orient reactions at the para position .
  • Catalytic Control : Employ Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for aryl group introduction .
  • Steric Effects : Bulky substituents (e.g., 2-methylpropyl) favor substitution at less hindered sites .

Q. How do structural modifications (e.g., prop-2-en-1-yloxy group) influence bioactivity?

  • The prop-2-en-1-yloxy group enhances lipophilicity, improving membrane permeability (logP ~3.5 predicted via ChemDraw).
  • Anti-inflammatory activity can be tested via COX-2 inhibition assays, comparing analogs with/without the allyloxy group .
  • Replace with electron-withdrawing groups (e.g., nitro) to study electronic effects on target binding .

Experimental Design & Data Analysis

Q. How to design dose-response studies for conflicting biological activity data?

  • Tiered Testing : Use primary screens (e.g., microbial growth inhibition) followed by dose-response in triplicate (0.1–100 µM) .
  • Control Compounds : Include known inhibitors (e.g., isoniazid for anti-tubercular assays) to benchmark potency .
  • Statistical Models : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ and assess significance (p<0.05 via ANOVA) .

Q. What methods validate the stability of the thioxo group under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via HPLC .
  • Oxidative Stress Tests : Expose to H₂O₂ (1–10 mM) and analyze by LC-MS for sulfoxide/sulfone byproducts .
  • Serum Stability : Assess in 50% fetal bovine serum, quenching with acetonitrile at timed intervals .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in computational vs. experimental logP values?

  • Experimental logP : Determine via shake-flask method (octanol/water partitioning) .
  • Software Calibration : Adjust computational parameters (e.g., atomic contribution weights) using experimental data as a reference .
  • Solubility Correlation : Compare logP with aqueous solubility (UV-Vis) to identify outliers .

Q. Why might X-ray crystallography fail for this compound, and what alternatives exist?

  • Crystallization Challenges : Flexible side chains (e.g., prop-2-en-1-yloxy) hinder crystal packing. Solutions:
  • Use co-crystallization agents (e.g., cyclodextrins) .
  • Switch to cryo-EM for conformational analysis if crystals are unstable .
    • Alternative : Solve structure via NMR-based restrained molecular dynamics .

Methodological Resources

  • Synthetic Protocols :
  • Analytical Validation :
  • Biological Assays :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.